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1-Ethyl-3,4-dinitro-1H-pyrazole

Cat. No.: B3056381
CAS No.: 70951-90-5
M. Wt: 186.13
InChI Key: MXTUUGGKKRBKNS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitrated Pyrazoles in Chemical Research

The history of pyrazole (B372694) chemistry dates back to the late 19th century. Ludwig Knorr first produced a pyrazole derivative in 1883, and the parent compound, pyrazole, was first synthesized by Buchner in 1889. globalresearchonline.net For many years, research into pyrazole derivatives focused on their utility in medicine and as dyes. globalresearchonline.net

The focus on nitrated pyrazoles as a distinct class of materials is a more recent development, largely driven by the search for advanced energetic materials. researchgate.net While early nitrating agents were known, the systematic investigation into the synthesis and properties of poly-nitrated pyrazoles has intensified significantly over the last few decades. nih.gov This evolution was spurred by the need for high-performance, thermally stable, and insensitive explosives and propellants to replace or supplement traditional materials like TNT and RDX. mdpi.com Continuous efforts, particularly over the past decade, have led to rapid advancements in the development of nitrated-pyrazole-based energetic materials. researchgate.netnih.gov The research aims to create potential candidates for various applications by exploring novel, cost-effective, and environmentally safer synthesis strategies. researchgate.netresearchgate.net

Structural Classification and Nomenclature within the Dinitropyrazole Family

The nomenclature of dinitropyrazoles is based on the substitution pattern of the nitro (NO₂) groups on the pyrazole ring. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. The numbering starts at one of the nitrogen atoms and proceeds around the ring.

Table 1: Isomers of Dinitropyrazole This interactive table outlines the common isomers of dinitropyrazole based on the positions of the two nitro groups.

Isomer Name Nitro Group Positions
3,4-Dinitropyrazole 3 and 4
3,5-Dinitropyrazole 3 and 5

The compound 1-Ethyl-3,4-dinitro-1H-pyrazole is specifically classified as an N-alkylated dinitropyrazole. Its name indicates:

1-Ethyl : An ethyl group (CH₂CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

3,4-dinitro : Two nitro groups are attached to the carbon atoms at positions 3 and 4.

1H-pyrazole : Denotes the pyrazole ring itself, with the 'H' indicating the position of the substituent on the nitrogen.

This precise nomenclature allows for the unambiguous identification of the compound among its various structural isomers. The parent compound for this derivative is 3,4-dinitro-1H-pyrazole (DNP). researchgate.netnih.gov The acidic nature of the N-H bond in DNP makes it a suitable precursor for the synthesis of N-substituted derivatives. researchgate.netmdpi.com

Overview of Academic Research Trends on N-Alkyl Dinitropyrazoles

Academic research on N-alkyl dinitropyrazoles is predominantly concentrated in the field of energetic materials. nih.gov Scientists are exploring these compounds to develop new materials with high energy density, good thermal stability, and low sensitivity to impact and friction. researchgate.netresearchgate.net The introduction of an alkyl group, such as an ethyl or methyl group, onto the pyrazole ring is a key strategy for tuning these properties.

Key Research Goals and Findings:

Property Modification : Alkylation at the N-1 position is a common method to modify the properties of dinitropyrazoles. For instance, while 3,5-dinitropyrazole (3,5-DNP) is a known energetic material, its N-methylated derivative, 1-methyl-3,5-dinitropyrazole, exhibits different characteristics, including a higher melting point. researchgate.net

Synthesis Strategies : A primary focus of research is the development of efficient and safe synthesis routes. The synthesis of 3,4-dinitropyrazole (DNP) often involves the nitration of pyrazole to get N-nitropyrazole, followed by rearrangement and further nitration. researchgate.net N-alkylated derivatives are then typically prepared from the corresponding dinitropyrazole salt.

Performance Enhancement : The overarching goal is to create energetic materials that outperform traditional explosives like TNT. Research has shown that many nitrated pyrazoles possess high densities and high heats of formation, which are indicators of superior detonation performance. nih.govresearchgate.net For example, compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) have been synthesized and studied for their high energy and low sensitivity. researchgate.net

Table 2: Comparative Properties of Selected Nitropyrazoles and Standard Explosives This interactive table compares the calculated or measured properties of several nitrated pyrazole compounds with the standard explosive, TNT.

Compound Formula Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa)
TNT C₇H₅N₃O₆ 1.65 6900 19.0
3,4-Dinitropyrazole (DNP) C₃H₂N₄O₄ ~1.84 researchgate.net 8103 researchgate.net 26.9 researchgate.net
1-Methyl-3,4-dinitropyrazole C₄H₄N₄O₄ ~1.65 - -

| 3,4,5-Trinitropyrazole (TNP) | C₃HN₅O₆ | 1.94 mdpi.com | 9000 mdpi.com | 37.09 mdpi.com |

Note: Data for this compound is not widely published in comparative tables, but its properties are expected to be in line with similar N-alkylated dinitropyrazoles. The table illustrates the general performance of the class.

The research trend indicates a move towards designing complex pyrazole-based structures, including those with multiple pyrazole rings and various functional groups, to achieve a fine balance between energy output and safety. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4O4 B3056381 1-Ethyl-3,4-dinitro-1H-pyrazole CAS No. 70951-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3,4-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O4/c1-2-7-3-4(8(10)11)5(6-7)9(12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUUGGKKRBKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304559
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70951-90-5
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70951-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3,4-dinitro-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID101304559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 3,4 Dinitro 1h Pyrazole

Precursor-Based Synthetic Routes to 3,4-Dinitropyrazole Scaffolds

The cornerstone for producing N-alkylated dinitropyrazoles is the efficient synthesis of the 3,4-dinitropyrazole (3,4-DNP) precursor. mdpi.com This heterocycle is typically not formed in a single step but is constructed through a sequence of nitration and rearrangement reactions starting from pyrazole (B372694) itself.

The most established route to 3,4-DNP involves a three-step sequence starting from pyrazole. imemg.org This pathway focuses on the controlled introduction of nitro groups onto the pyrazole ring.

The first step is the N-nitration of pyrazole to yield 1-nitropyrazole (B188897) (or N-nitropyrazole). imemg.org This is commonly achieved using acetyl nitrate (B79036), which can be generated in situ, or a mixture of nitric acid and acetic anhydride (B1165640). imemg.orgresearchgate.netacs.org To ensure safety and control, an improved method involves adding a solution of pyrazole in acetic acid to a pre-mixed nitric acid/acetic anhydride solution. energetic-materials.org.cn

The second step involves a thermal rearrangement of 1-nitropyrazole to produce 3-nitropyrazole. imemg.orgacs.org This intramolecular process is typically conducted at elevated temperatures in a high-boiling point solvent, such as anisole (B1667542) or 1,2-dichlorobenzene. imemg.orgacs.org

The final step is the C-nitration of 3-nitropyrazole with a strong nitrating agent, usually a mixture of concentrated nitric and sulfuric acids (mixed acid), to yield the desired 3,4-dinitropyrazole. imemg.orgacs.orggoogle.com Optimization of this step includes controlling the molar ratio of 3-nitropyrazole to nitric acid and the reaction temperature to achieve high purity and yield. energetic-materials.org.cnresearchgate.net

Table 1: Conventional Synthetic Pathway to 3,4-Dinitropyrazole

Step Reaction Key Reagents & Conditions Product Yield Citations
1 N-Nitration Pyrazole, Nitric Acid/Acetic Anhydride 1-Nitropyrazole ~90% acs.org
2 Thermal Rearrangement 1-Nitropyrazole, Reflux in 1,2-dichlorobenzene 3-Nitropyrazole Quantitative acs.org

Multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a final product containing portions of all starting materials, represent a highly efficient approach in modern organic synthesis. nih.gov Cascade reactions, involving consecutive intramolecular transformations, are similarly valued for their elegance and efficiency. While MCRs are widely used for synthesizing various heterocyclic compounds like dihydropyrano[2,3-c]pyrazoles, their specific application for the direct synthesis of 3,4-dinitropyrazole is not yet extensively documented. ijsdr.orgorganic-chemistry.orgresearchgate.net

The development of novel synthetic routes, including cascade or one-pot strategies, remains a key objective in the field to overcome the limitations of traditional multi-step processes, which can be complex and costly. mdpi.comresearchgate.net Research is ongoing to devise more direct and efficient pathways to important pyrazole-based compounds. organic-chemistry.orgnih.gov

N-Alkylation Approaches for 1-Ethyl Substitution

Once the 3,4-dinitropyrazole scaffold is obtained, the final step is the introduction of the ethyl group at the N1 position of the pyrazole ring. This can be accomplished through several methods.

The most straightforward method for synthesizing 1-ethyl-3,4-dinitro-1H-pyrazole is the direct N-alkylation of 3,4-dinitropyrazole. Due to the acidic nature of the N-H proton on the pyrazole ring, 3,4-DNP can be deprotonated by a base to form a dinitropyrazolate anion. acs.org This nucleophilic anion can then react with an ethylating agent, such as ethyl bromide or ethyl iodide, in a classic nucleophilic substitution reaction.

A common procedure involves dissolving 3,4-DNP in a suitable solvent like acetonitrile, adding a base such as triethylamine (B128534) (TEA) to generate the anion, followed by the addition of the ethyl halide. acs.org The reaction mixture is typically heated to ensure completion. acs.org This methodology has been successfully applied for the synthesis of analogous N-substituted dinitropyrazoles. acs.org

Table 2: Representative Direct N-Alkylation of 3,4-DNP

Reactant 1 Reactant 2 Base Solvent Conditions Product Citations
3,4-Dinitropyrazole Ethyl Bromide (or Iodide) Triethylamine (TEA) Acetonitrile Heat (e.g., 60°C) This compound acs.org*

Methodology adapted from the synthesis of a structurally similar N-allyl-3,4-dinitropyrazole.

Besides direct alkylation, alternative strategies can be envisioned for introducing the N-ethyl group. One such approach involves starting with a pre-functionalized pyrazole. For instance, 1-ethylpyrazole (B1297502) could be subjected to a nitration sequence similar to the one used for pyrazole itself. The synthesis of 1-methyl-3-nitropyrazole by nitrating 1-methylpyrazole (B151067) has been reported, suggesting the viability of this pathway. nih.gov

Another alternative involves introducing a functionalized ethyl group that can be later converted. For example, 3-nitropyrazole can be reacted with 2-chloroethanol (B45725) to produce 1-(2-hydroxyethyl)-3-nitropyrazole. mdpi.com This intermediate could then potentially undergo further nitration on the pyrazole ring, followed by conversion of the hydroxyl group if needed.

Modern synthetic methods also offer milder alternatives to traditional alkylation. The Mitsunobu reaction, for example, allows for the N-alkylation of acidic heterocyles using an alcohol (in this case, ethanol) in the presence of a phosphine (B1218219) reagent and an azodicarboxylate. rsc.org This method is known for its mild conditions and broad substrate scope, representing a plausible alternative route for the synthesis of this compound. rsc.org

Green Chemistry and Catalytic Innovations in Dinitropyrazole Synthesis

A significant focus of modern chemical synthesis is the development of greener and more sustainable processes. ijsdr.orgnih.gov In the context of nitropyrazole synthesis, this involves seeking safer nitrating agents, reducing the use of harsh acids, and employing catalysts to improve efficiency. energetic-materials.org.cnresearchgate.net

One key improvement in the synthesis of 3,4-DNP involves modifying the mixed-acid nitration step. By reducing the quantity of sulfuric acid used, a significant portion of the 3,4-DNP product precipitates directly from the reaction mixture. imemg.org This minimizes the need for a solvent extraction workup, thereby reducing solvent waste and simplifying the purification process. imemg.org

The use of solid catalysts is a hallmark of green chemistry. For the nitration of azoles, catalysts such as montmorillonite (B579905) K-10 clay impregnated with bismuth nitrate have been shown to be effective, offering a potentially reusable and more environmentally friendly alternative to strong acid systems. researchgate.net The development of efficient catalytic processes for both the nitration steps and the final N-alkylation step is a continuing goal in the field. energetic-materials.org.cnresearchgate.net

Metal-Organic Frameworks and Ionic Liquid Catalysis

The application of Metal-Organic Frameworks (MOFs) and ionic liquids in the synthesis of pyrazole derivatives represents a significant advancement in catalytic chemistry, offering pathways to enhanced efficiency and selectivity.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of active metal sites make them promising catalysts and catalyst supports. nih.govrsc.org In the context of pyrazole synthesis, MOFs can facilitate various organic transformations. For instance, Hofmann-based MOFs incorporating pyrazole ligands have been synthesized and studied for gas separation, demonstrating the integration of pyrazole units into these frameworks. rsc.org Pyrazolate-based MOFs have also been investigated for applications in batteries and as adsorbents. bas.bg While direct synthesis of this compound using MOF catalysis is not specifically reported, the principles suggest that MOFs could be designed to catalyze the necessary cyclization and nitration reactions.

Ionic Liquid Catalysis: Ionic liquids (ILs), which are salts with low melting points, have emerged as green solvents and catalysts in organic synthesis. jocpr.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity, make them suitable for a variety of reactions. The synthesis of N-phenyl pyrazoles has been successfully achieved using 1-Ethyl-3-methylimidazolium Chloride as a catalyst in a one-pot cyclocondensation reaction at room temperature, affording products in good yields. jocpr.com This demonstrates the potential of ionic liquids to facilitate pyrazole ring formation under mild conditions. Although a direct application to this compound is not documented, the use of acidic or functionalized ionic liquids could potentially catalyze the nitration of a 1-ethyl-1H-pyrazole precursor.

Environmentally Conscious Methods in Pyrazole Synthesis

The development of environmentally benign synthetic methods is a key focus in modern chemistry, aiming to reduce the use of hazardous reagents and solvents. researchgate.netthieme-connect.com

Green synthetic approaches for pyrazole derivatives include microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts and solvents like water. researchgate.netnih.govresearchgate.net For example, the synthesis of dihydropyrano[2,3-c]pyrazoles has been achieved through a four-component reaction under ultrasound irradiation in an aqueous medium. researchgate.net Another green approach involves the catalyst-free condensation of 3,5-dimethylpyrazole (B48361) with formaldehyde (B43269) in ethanol (B145695) to produce (3,5-dimethyl-1H-pyrazol-1-yl)methanol. nih.gov The synthesis of various pyrazole derivatives has also been reported using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent. researchgate.net

These methodologies highlight a trend towards more sustainable chemical manufacturing. While these specific green methods have not been explicitly applied to the synthesis of this compound, they represent viable strategies that could be adapted for its production, likely starting from the corresponding ethyl-substituted pyrazole and employing green nitrating agents or conditions.

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing the synthesis of target molecules like this compound.

The nitration of pyrazoles is a key transformation for accessing nitro-substituted derivatives. Mechanistic studies on the nitration of N-acetonyl derivatives of various azoles, including pyrazoles, have shown that the reaction proceeds through the addition of a nitronium ion to the enol form of the substrate. researchgate.net This is followed by hydrolysis to yield N-dinitromethylazoles. The synthesis of these compounds can be complicated by side reactions, including further nitration. researchgate.net

The synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP), an energetic material, involves a multi-step sequence including monocyclization, diazotization, bicyclization, and multiple nitration steps. researchgate.net Studies on this synthesis have led to improved yields and a better understanding of the intramolecular cyclization mechanism. researchgate.net Furthermore, research into the synthesis of N-substituted 3,4- and 3,5-dinitropyrazoles provides insight into the alkylation and properties of these dinitrated systems. acs.org

A study on the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole, a structurally related compound, provides insight into the reactivity of the nitro group on the pyrazole ring. acs.org This work demonstrates that the nitro group can be selectively reduced to an amine, indicating that the pyrazole ring is stable under these reductive conditions. acs.org

The formation of the pyrazole ring itself can occur through various mechanisms, including 1,3-dipolar cycloaddition reactions. For instance, the reaction of nitrile imines with ethyl acetoacetate (B1235776) can yield substituted pyrazoles. bas.bg The mechanism for the formation of pyrazoles from the catalytic dehydrogenation of diphenyl hydrazones followed by cycloaddition has also been described. researchgate.net

While a dedicated mechanistic study for the synthesis of this compound is not available, these related studies on nitration, cyclization, and substitution reactions of the pyrazole core provide a solid foundation for predicting and controlling the synthetic pathways to this specific compound.

Derivatization and Functionalization Strategies for Enhancing Molecular Architectures of 1 Ethyl 3,4 Dinitro 1h Pyrazole

C-Functionalization of the Dinitropyrazole Core

Functionalization at the carbon atoms of the dinitropyrazole ring is a direct method for tuning the energetic and physical properties of the molecule. By introducing new substituents onto the pyrazole (B372694) backbone, researchers can strategically alter the compound's density, stability, and reactivity.

The introduction of a halogen atom onto the pyrazole ring serves as a crucial step for further derivatization through cross-coupling reactions. This approach creates a versatile synthetic handle for constructing more complex molecules. For instance, a bromo-dinitropyrazole derivative can be used as a precursor in palladium-catalyzed cross-coupling reactions.

A notable strategy involves the Suzuki cross-coupling reaction between a halogenated dinitropyrazole, such as 4-bromo-3,5-dinitro-1H-pyrazole, and a boronic acid derivative. researchgate.net This method facilitates the formation of a C-C bond, linking the dinitropyrazole core to other energetic moieties, such as polynitrobenzene rings. researchgate.net This synthetic route provides access to novel C-C coupled energetic materials that might not be achievable through other methods, offering a pathway to thermally stable materials by connecting different energetic frameworks. researchgate.net

Attaching carbon-based side chains, particularly those containing energetic functional groups, directly to the pyrazole core is a key strategy for enhancing performance. The introduction of polynitroalkyl groups, such as trinitromethyl and dinitromethyl, is a promising approach. For example, 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole has been synthesized, demonstrating the feasibility of incorporating highly oxygen-rich groups. nih.gov Similarly, the synthesis of hydrazinium (B103819) 5-nitro-3-dinitromethyl-2H-pyrazole highlights the introduction of the dinitromethyl group, resulting in an energetic salt with good density and detonation properties comparable to RDX. acs.org These modifications significantly improve the oxygen balance and energetic density of the parent molecule.

Nitrogen-Atom Functionalization beyond N-Alkylation

While the N-ethyl group defines the primary structure of 1-Ethyl-3,4-dinitro-1H-pyrazole, further functionalization involving the pyrazole nitrogen atoms or exocyclic nitrogen groups opens up diverse synthetic possibilities for creating more complex and energetic architectures.

Amination, the introduction of an amino group (—NH₂), is a widely used strategy in the field of energetic materials. The amino group can be attached directly to a carbon atom of the azole ring (C-amination) or to a nitrogen atom (N-amination). mdpi.com The position of the amino group significantly influences the properties of the resulting compound. C-amination tends to increase density due to the potential for extensive intermolecular hydrogen bonding, which contributes to the design of high-performance materials. mdpi.com In contrast, N-amination is more advantageous for designing compounds with a high heat of formation. mdpi.com The amination of electron-poor compounds like dinitropyrazoles can be achieved using powerful aminating agents such as O-tosylhydroxylamine (THA). mdpi.com

Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond (—C(=O)N—). youtube.com This reaction creates a link between a carbonyl group and a nitrogen atom. In the context of modifying dinitropyrazoles, amidation could be envisioned as a way to link the pyrazole core to other molecules via an amide bridge, provided a suitable amine or carboxylic acid functionality is present on the pyrazole derivative.

Connecting two pyrazole rings through a nitrogen-based bridge is an effective method for creating larger, high-density energetic molecules. Alkyl groups are often used as linkages to construct these N,N'-bridged systems. nih.gov A prominent example is the synthesis of N,N'-ethylene-bridged bis(nitropyrazoles). nih.gov This class of compounds is synthesized by reacting a pyrazolate salt with dibromoethane. nih.gov The resulting bis(pyrazole) structure can undergo further functional group transformations to yield a diverse range of derivatives, including dinitramino and diazido compounds. nih.govnih.gov These N-bridged systems often exhibit favorable properties, including high density, good thermal stability, and powerful detonation performance, with some derivatives showing promise as potential replacements for traditional explosives like RDX. nih.gov

Table 1: Properties of Selected N,N'-Ethylene-Bridged Bis(nitropyrazole) Derivatives

Compound Density (g·cm⁻³) Decomposition Temp. (°C) Detonation Pressure (GPa) Detonation Velocity (m·s⁻¹)
Diaminobis(pyrazole) Derivative (77) nih.gov 1.67 311 27.9 8190
Dinitraminobis(pyrazole) Derivative (80) nih.gov 1.80 258 32.8 8680

This table presents selected research findings on N,N'-ethylene-bridged bis(nitropyrazole) derivatives to illustrate the impact of functionalization on energetic properties.

Integration of High-Nitrogen and High-Oxygen Moieties

A primary goal in the design of modern energetic materials is to achieve a high nitrogen content for cleaner energy release and a favorable oxygen balance for efficient combustion. rsc.org Integrating high-nitrogen and high-oxygen moieties into the this compound structure is a key strategy to meet these objectives.

This is often accomplished by linking the dinitropyrazole core to other nitrogen-rich heterocycles such as tetrazoles, triazoles, furazans, or oxadiazoles. nih.govrsc.orgresearchgate.net These nitrogen-rich rings contribute to a high positive heat of formation and produce large volumes of dinitrogen (N₂) gas upon detonation. rsc.org For example, energetic compounds have been synthesized containing a (3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy group linked to furazan (B8792606) rings, combining a high calculated enthalpy of formation with acceptable thermal stability. researchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3,4,5-trinitropyrazole
3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole
4-bromo-3,5-dinitro-1H-pyrazole
Diaminobis(pyrazole)
Dinitraminobis(pyrazole)
Hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole
N,N'-ethylene-bridged bis(nitropyrazoles)
O-tosylhydroxylamine

Polynitromethyl Substitution

For instance, the synthesis of C-trinitromethyl-substituted nitropyrazoles has been achieved through the reaction of 3-pyrazolecarbaldehyde oxime with dinitrogen tetroxide (N₂O₄). This reaction can yield both 3-trinitromethylpyrazole and 1-nitro-3-trinitromethylpyrazole, with the proportion of the latter increasing with higher concentrations of N₂O₄ nih.gov. This indicates that N₂O₄ can facilitate the nitration of the pyrazole's nitrogen atom in addition to forming the trinitromethyl group nih.gov. Another approach involves the nitration of 4-nitro-1-acetonylpyrazole using a mixture of sulfuric and nitric acid to produce 4-nitro-1-dinitromethylpyrazole, although this method has been associated with low yields nih.gov.

An N-trinitromethyl strategy has also been successfully employed for the synthesis of various polynitro-pyrazole based high-energy-density compounds. This method has led to the creation of materials with positive oxygen balances and high specific impulses, making them potential candidates for applications in solid rocket propellants nih.gov. For example, the nitration of 1-(3,4,5-trinitro-1H-pyrazol-1-yl)propan-2-one with a mixture of nitric and sulfuric acid can lead to the formation of a diazonium inner salt of polynitropyrazole, which exhibits promising characteristics as a primary explosive nih.gov.

These examples underscore the feasibility of incorporating polynitromethyl groups into the pyrazole structure to create highly energetic materials. The application of similar synthetic strategies to this compound could potentially yield derivatives with significantly enhanced detonation properties.

Azido (B1232118) and Nitratoalkyl Group Incorporation

A significant strategy for modifying the properties of energetic materials is the incorporation of azido (–N₃) and nitratoalkyl (–ONO₂) functional groups. These substitutions can influence the material's melting point, sensitivity, and energetic performance. Research into azido- and nitratoalkyl-functionalized nitropyrazoles has demonstrated their potential as melt-castable explosives, offering alternatives to traditional materials like TNT. researchgate.netnih.govmdpi.com

The synthesis of these derivatives often starts from a hydroxyl-functionalized pyrazole backbone. nih.gov For instance, 1-hydroxyethyl-3,4-dinitropyrazole can serve as a precursor. The nitratoalkyl derivatives are typically synthesized by reacting the corresponding hydroxyalkyl compound with a nitrating agent such as fuming nitric acid or acetyl nitrate (B79036). nih.govmdpi.com The azidoalkyl derivatives are generally prepared through a chlorine-azide exchange reaction. mdpi.com

A study on a series of azido- and nitratoalkyl nitropyrazoles revealed that compounds based on the 3,4-dinitropyrazole scaffold exhibit notable energetic properties. researchgate.netnih.gov For example, 1-nitratoethyl-3,4-dinitropyrazole and 1-azidoethyl-3,4-dinitropyrazole have been synthesized and characterized. researchgate.netnih.govresearchgate.net Generally, nitratoalkyl derivatives tend to have higher densities, which positively impacts their detonation parameters, while azido derivatives often exhibit superior thermal stability and higher heats of formation. researchgate.net

The introduction of these functional groups can also affect the sensitivity of the resulting compounds. While organic nitrates may show moderate sensitivities, azido derivatives can sometimes be more sensitive. nih.gov The careful selection of the alkyl chain length and the position of the functional groups allows for the fine-tuning of the final compound's properties to achieve a desirable balance between performance and safety.

CompoundFunctional GroupPrecursorSynthesis MethodKey Properties
1-Nitratoethyl-3,4-dinitropyrazoleNitratoalkyl1-Hydroxyethyl-3,4-dinitropyrazoleNitration with fuming nitric acidHigh density, good detonation performance
1-Azidoethyl-3,4-dinitropyrazoleAzidoalkylCorresponding chloroalkyl derivativeChlorine-azide exchangeGood thermal stability, high heat of formation

Co-crystallization and Salt Formation for Advanced Material Design

Co-crystallization and salt formation represent advanced strategies in materials science to modify the physicochemical properties of energetic compounds without altering their fundamental chemical structure. These techniques are particularly relevant for enhancing the performance and safety of materials like this compound.

Co-crystallization involves combining two or more different molecular components in a single crystal lattice in a specific stoichiometric ratio. nih.govmdpi.com This can lead to the formation of a new crystalline solid with unique properties that differ from the individual components. For energetic materials, co-crystallization can be a powerful tool to reduce sensitivity while maintaining or even improving detonation performance. nih.govmdpi.com For example, co-crystals of 3,4-dinitropyrazole have been investigated, demonstrating the potential of this approach within the dinitropyrazole family of compounds. researchgate.net The formation of co-crystals is often driven by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com

Salt formation is another effective method for tuning the properties of energetic materials, particularly those with acidic protons, such as N-unsubstituted nitropyrazoles. rsc.org The acidic nature of the N-H bond in the pyrazole ring allows for deprotonation by a base to form an energetic salt. This can lead to increased thermal stability and density, and in some cases, reduced sensitivity. researchgate.net The formation of energetic salts with various cations, such as ammonium, hydroxylammonium, or metal ions, can result in a wide range of materials with tailored properties. researchgate.netrsc.org For instance, the hydroxylammonium salt of a dinitromethyl-substituted nitropyrazole has shown detonation performance comparable to that of RDX. rsc.org

Computational Chemistry and Theoretical Modeling of 1 Ethyl 3,4 Dinitro 1h Pyrazole Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. researchgate.netbohrium.com These methods solve the electronic structure of a molecule to determine its geometry, energy, and various other physicochemical properties. For energetic materials, DFT is frequently employed to assess stability, predict performance, and understand decomposition mechanisms.

Electronic structure analysis is fundamental to understanding the chemical reactivity and sensitivity of an energetic molecule. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability. A smaller gap generally suggests higher chemical reactivity, as less energy is required to excite an electron to a higher energy state, initiating chemical reactions. researchgate.net For energetic pyrazole (B372694) derivatives, DFT calculations are used to compute these orbital energies. derpharmachemica.comuomphysics.net The analysis helps in understanding the intramolecular charge transfer that can occur within the molecule. mdpi.com

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, identifying electrophilic and nucleophilic sites. researchgate.net In energetic materials, positive potential regions (electron-deficient), often located over the acidic protons or near nitro groups, are susceptible to nucleophilic attack. Conversely, negative potential regions (electron-rich), typically found over the nitro group oxygen atoms, indicate sites for electrophilic attack. This mapping is crucial for predicting intermolecular interactions and initial decomposition steps. researchgate.netresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives (Calculated via DFT)

Parameter Significance in Energetic Materials Typical Findings for Nitropyrazoles
HOMO Energy Represents the electron-donating ability of the molecule. The energy values are calculated to predict reactivity. derpharmachemica.com
LUMO Energy Represents the electron-accepting ability of the molecule. Lower LUMO energies suggest a greater ability to accept electrons, influencing sensitivity. researchgate.net
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. Small energy gaps suggest high chemical reactivity and ease of intramolecular charge transfer. researchgate.net
Electrostatic Potential Maps electron-rich and electron-deficient regions, predicting reactive sites. Positive potentials are often found near C-H and N-H bonds, while negative potentials are concentrated around the oxygen atoms of the nitro groups. mdpi.comresearchgate.net

DFT and other ab initio methods are extensively used to calculate the thermodynamic properties of energetic compounds and their decomposition reactions. researchgate.net These calculations can predict key parameters such as the heat of formation (HOF), which is essential for determining the detonation performance (e.g., detonation velocity and pressure) of an explosive.

Furthermore, theoretical methods can model reaction pathways for thermal decomposition. By calculating the activation energies (Ea) for various potential initial steps, such as C-NO2 or N-NO2 bond cleavage, hydrogen transfer, or ring opening, researchers can identify the most probable decomposition mechanism. researchgate.net For instance, studies on trinitropyrazoles have used DFT calculations to determine the activation barriers for different decay pathways, revealing that nitro-nitrite rearrangement could be a favorable channel for decomposition. researchgate.net

Table 2: Predicted Thermodynamic and Kinetic Parameters for Energetic Pyrazoles

Parameter Method of Prediction Importance
Heat of Formation (HOF) Isodesmic Reactions, Atomization Energy (DFT) A primary indicator of the energy content and detonation performance of the material. researchgate.net
Activation Energy (Ea) of Decomposition Transition State Theory (DFT) Determines the kinetic stability of the compound; a higher Ea suggests greater thermal stability. researchgate.net
Reaction Enthalpies (ΔH) DFT Calculations Helps to understand the energy released during specific decomposition steps. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics describes the electronic structure of static molecules, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.govmdpi.com This approach provides a "computational microscope" to observe dynamic processes that are often inaccessible through experiments alone, such as shockwave propagation and the initial stages of thermal decomposition. dntb.gov.ua

The response of an energetic crystal to a shockwave can be highly dependent on the crystal's orientation relative to the shock front, a phenomenon known as anisotropy. MD simulations, particularly first-principles MD combined with the multiscale shock technique (MSST), are employed to investigate this anisotropic behavior.

Studies on 3,4-dinitropyrazole (DNP) have revealed that its shock response is indeed anisotropic. nih.govsemanticscholar.org Simulations showed that when shocked along different crystallographic directions, the initial decomposition mechanisms vary. For example, shocking along one direction might favor H-dissociation reactions, while another direction might promote nitro-dissociation reactions. nih.govsemanticscholar.org This anisotropy in chemical reactivity can significantly influence the sensitivity and initiation of detonation. Such studies help in understanding the "hot spots" that form under shock loading and how they lead to sustained chemical reactions. researchgate.net

Table 3: Findings from Anisotropic Shock Simulations of 3,4-Dinitropyrazole (DNP)

Crystallographic Direction Predominant Initial Reaction Implication
(1̅01) H dissociation reactions, Ring-opening This orientation is more prone to decomposition via ring-opening, suggesting higher sensitivity. nih.govsemanticscholar.org
(1̅01̅) Nitro-dissociation reactions This orientation shows a different initial chemical pathway under shock. nih.govsemanticscholar.org

MD simulations using reactive force fields (e.g., ReaxFF) are powerful for modeling the complex chemical reactions that occur during thermal decomposition. mdpi.com These simulations can handle bond breaking and formation, allowing researchers to observe the cascade of reactions that follow the initial decomposition step.

For dinitropyrazole-based materials, ReaxFF simulations have been used to compare the decomposition mechanisms of different but related structures. mdpi.com These simulations can identify the initial trigger event, such as an intermolecular hydrogen transfer, which then leads to subsequent reactions like ring opening and the formation of gaseous products like N2. By analyzing the evolution of molecular fragments and final products over time at elevated temperatures, a detailed mechanistic picture of thermal decomposition can be constructed.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activity or physical properties. ej-chem.org In the context of energetic materials, QSAR could be adapted to create Quantitative Structure-Property Relationship (QSPR) models that predict key performance and safety parameters, such as impact sensitivity, thermal stability, or detonation velocity, based on molecular descriptors.

While QSAR studies are more commonly reported for pyrazole derivatives in the context of medicinal chemistry (e.g., predicting anticancer or antimicrobial activity), the methodology is applicable to energetic materials. nih.govijsdr.orgresearchgate.net A QSAR/QSPR study for energetic pyrazoles would involve:

Dataset Compilation: Assembling a series of pyrazole-based energetic compounds with experimentally measured properties (e.g., sensitivity).

Descriptor Calculation: Computing a large number of molecular descriptors for each compound, which can be constitutional, topological, geometric, or quantum-chemical in nature.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the property of interest. researchgate.net

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Such models, once validated, could be used to rapidly screen new, unsynthesized 1-ethyl-3,4-dinitro-1H-pyrazole derivatives and prioritize candidates with desirable properties, such as high energy density and low sensitivity.

Correlation of Molecular Descriptors with Performance Parameters

The performance of an energetic material is intrinsically linked to its molecular structure. Computational methods can quantify various molecular properties, known as descriptors, and correlate them with macroscopic performance parameters such as density, heat of formation, detonation velocity, and sensitivity. For pyrazole-based energetic compounds, key molecular descriptors often include:

Molecular Surface Electrostatic Potential: This descriptor helps in understanding the reactive sites of the molecule. For nitro-rich compounds like this compound, the positive potential regions are typically located over the nitro groups, indicating their susceptibility to nucleophilic attack and their role in intermolecular interactions that influence crystal packing and sensitivity.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) and their energy gap are crucial in determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For energetic materials, this can be correlated with sensitivity to initiation.

Bond Dissociation Energies (BDE): The BDE of the weakest bond in the molecule is often considered the initial step in decomposition. For nitroaromatic compounds, the C-NO2 or N-NO2 bonds are typically the trigger linkages. Theoretical calculations of BDE can provide insights into the thermal stability of this compound.

Calculated Density (ρ): Density is a critical parameter for detonation performance. It can be estimated from the calculated molecular volume and mass. Higher density generally leads to higher detonation velocity and pressure.

Heat of Formation (HOF): The HOF is a fundamental thermochemical property that determines the energy content of a material. Accurate prediction of HOF is essential for calculating detonation parameters.

Table 1: Hypothetical Molecular Descriptors and Their Correlation with Performance Parameters for this compound

Molecular DescriptorComputational MethodCorrelated Performance ParameterExpected Trend for High Performance
HOMO-LUMO GapDensity Functional Theory (DFT)Chemical Stability / SensitivityLarger gap suggests lower sensitivity
C-NO2 Bond Dissociation EnergyDFTThermal StabilityHigher BDE suggests greater stability
Molecular VolumeDFT / Monte CarloDensitySmaller volume for higher density
Heat of FormationAtomization Energy MethodsDetonation EnergyHigher positive HOF
Electrostatic PotentialDFTIntermolecular InteractionsBalanced positive and negative potentials

Design of Novel Analogs with Tailored Attributes

Computational modeling is instrumental in the rational design of novel analogs of this compound with improved properties. By systematically modifying the molecular structure and calculating the resulting changes in performance parameters, researchers can identify promising new candidates before undertaking their synthesis.

One common strategy involves the introduction of different functional groups to the pyrazole ring or the ethyl chain. For instance, increasing the nitrogen content by introducing azido (B1232118) (-N3) or tetrazole groups can enhance the heat of formation and density. Conversely, replacing a nitro group with a less sensitive but still energetic moiety might improve the stability of the compound.

The design process typically involves:

Scaffolding: Starting with the basic this compound structure.

Functionalization: In-silico substitution with various energetic toxophores (e.g., -NF2, -N3, -ONO2) or groups that can enhance crystal packing.

Calculation of Properties: For each new analog, the key molecular descriptors and performance parameters are calculated using quantum chemical methods.

Screening and Selection: The calculated properties are compared against desired attributes (e.g., higher detonation velocity, lower sensitivity) to identify the most promising candidates for synthesis.

Table 2: In-Silico Design of this compound Analogs and Predicted Properties

AnalogModificationPredicted Change in PropertyRationale
1-(2-Azidoethyl)-3,4-dinitro-1H-pyrazoleReplacement of H with N3 on the ethyl groupIncreased Heat of Formation and DensityHigher nitrogen content
1-Ethyl-3,4,5-trinitro-1H-pyrazoleAddition of a nitro group at the 5-positionIncreased Detonation Velocity and PressureHigher oxygen balance and density
1-Ethyl-3-amino-4-nitro-1H-pyrazoleReplacement of a nitro group with an amino groupDecreased Sensitivity, Altered HOFIntroduction of a less sensitive group

Intermolecular Interaction Analysis (Hirshfeld Surface and Non-Covalent Interactions)

The arrangement of molecules in a crystal lattice and the nature of their intermolecular interactions are critical in determining the properties of an energetic material, particularly its sensitivity and density. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can gain insights into the intermolecular contacts.

For this compound, the Hirshfeld surface analysis would likely reveal the following key interactions:

O···H and N···H contacts: These represent hydrogen bonds and are typically the strongest intermolecular interactions. The hydrogen atoms of the ethyl group and the pyrazole ring can interact with the oxygen atoms of the nitro groups of neighboring molecules. These interactions are crucial for the stability of the crystal structure.

O···O and N···O contacts: These short contacts between nitro groups of adjacent molecules are also significant. The nature and extent of these interactions can influence the sensitivity of the material.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show prominent spikes corresponding to the O···H/H···O and N···H/H···N interactions, highlighting their importance in the crystal packing.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Type of Intermolecular ContactExpected Percentage ContributionSignificance
O···H / H···OHighStrong hydrogen bonding, influences stability
N···H / H···NModerateHydrogen bonding, contributes to packing efficiency
O···OModerateClose packing of nitro groups, can affect sensitivity
H···HHighvan der Waals forces, contributes to overall packing
C···H / H···CLow to ModerateWeak interactions influencing crystal morphology
N···O / O···NModerateDipole-dipole interactions between nitro groups

By analyzing these non-covalent interactions, researchers can understand how modifications to the molecular structure might affect the crystal packing and, consequently, the bulk properties of the energetic material. This knowledge can then be used to design new materials with improved performance and safety characteristics.

Challenges, Future Perspectives, and Interdisciplinary Research Opportunities

Development of Sustainable and Scalable Synthetic Pathways

A primary challenge in the practical application of novel energetic materials is the development of synthetic routes that are not only efficient but also environmentally sustainable and economically scalable. Traditional syntheses of nitropyrazoles often involve multi-step processes and the use of harsh, hazardous reagents like fuming nitric acid and concentrated sulfuric acid.

Future research in this area is focused on several key objectives:

Green Chemistry Principles : The application of green chemistry principles is crucial. This includes the use of less hazardous solvents, developing catalytic nitration methods to replace corrosive acid mixtures, and minimizing waste generation. The synthesis of nitrated pyrazoles is often facile and can be adapted to meet the requirements of green chemistry. nih.gov

Process Intensification : Exploring continuous flow reactors instead of batch processes can offer better control over reaction parameters, improve safety, and allow for easier scaling-up.

Alternative Starting Materials : Research into more readily available and less toxic starting materials for constructing the pyrazole (B372694) ring is ongoing. General methods for pyrazole synthesis include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com One-pot, multi-component reactions are being explored as a straightforward and sustainable approach for synthesizing pyrazole derivatives.

Simplified Alkylation : Developing more direct and high-yield methods for the N-alkylation of the 3,4-dinitropyrazole precursor is essential for producing 1-Ethyl-3,4-dinitro-1H-pyrazole and its analogs efficiently.

A significant hurdle is balancing the high energy required for nitration with the stability of the pyrazole ring, which can be susceptible to degradation under harsh conditions. Overcoming this requires fine-tuning of reaction conditions and the potential development of novel nitrating agents.

Predictive Modeling for Structure-Performance Relationships

The experimental synthesis and characterization of energetic materials is often time-consuming, costly, and hazardous. Consequently, computational modeling has become an indispensable tool for accelerating the design and discovery of new energetic compounds. researchgate.net Predictive modeling aims to establish clear quantitative structure-property relationships (QSPR) and structure-performance relationships. researchgate.netmdpi.com

Key areas of focus in the predictive modeling of compounds like this compound include:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to calculate fundamental molecular properties from first principles. These properties are crucial for predicting the performance of energetic materials. osi.lvresearchgate.net

Machine Learning (ML) and AI : By training algorithms on existing data, ML models can rapidly predict the properties of new, unsynthesized molecules. nih.govrsc.org This data-driven approach allows for high-throughput virtual screening of thousands of potential candidates, identifying those with the most promising balance of properties for further investigation. arxiv.org Artificial intelligence is emerging as a tool for solving complex materials design problems by identifying optimal material designs and pointing to those with superior performance metrics. arxiv.org

Force Field Development : For larger-scale simulations, such as predicting crystal structures or simulating detonation, reactive force fields (e.g., ReaxFF) are necessary. mdpi.com Developing accurate force fields specifically parameterized for nitropyrazoles is an ongoing research effort.

The primary challenge in this domain is the availability of high-quality, consistent experimental data for training and validating the computational models. Furthermore, accurately predicting sensitivity to stimuli like impact, friction, and electrostatic discharge remains a particularly complex problem due to the multitude of physical and chemical factors involved. mdpi.com

Table 1: Key Molecular Properties Used in Predictive Modeling

PropertySignificance in Energetic MaterialsTypical Computational Method
Heat of Formation (ΔHf)A primary indicator of the energy content of a molecule. researchgate.netDFT, Atomization Methods
Density (ρ)Crucial for determining detonation pressure and velocity. researchgate.netCrystal Structure Prediction, QSPR
Detonation Velocity (D)A key measure of an explosive's performance and power. mdpi.comHydrodynamic Codes, Empirical Relations
Detonation Pressure (P)Relates to the material's brisance or shattering effect.Hydrodynamic Codes, Empirical Relations
Impact Sensitivity (h50)A critical safety parameter indicating stability to shock. mdpi.comQSPR, Molecular Dynamics
Decomposition TemperatureIndicates the thermal stability of the material. rsc.orgDFT (Bond Dissociation Energy), QSPR

Exploration of Novel Reactivity Patterns

Understanding the chemical reactivity of this compound is fundamental to predicting its stability, compatibility with other materials, and potential decomposition pathways. The dinitropyrazole core exhibits complex reactivity influenced by the electron-withdrawing nitro groups and the pyrazole ring's aromaticity.

Future research directions include:

Nucleophilic Substitution : The nitro groups on the pyrazole ring are susceptible to nucleophilic substitution. Studies on related dinitropyrazoles show that the 3- and 5-positions are typical sites for nucleophilic attack. researchgate.net Understanding the regioselectivity of these reactions for the 1-ethyl derivative could open pathways to novel functionalized pyrazoles with tailored properties.

Ring Transformations : Under certain conditions with specific nucleophiles (like hydrazines or hydroxylamine), the pyrazole ring itself can undergo opening and transformation into other heterocyclic systems. uow.edu.au Exploring this reactivity could lead to the synthesis of entirely new classes of energetic compounds.

Decomposition Mechanisms : Investigating the initial steps of thermal and shock-induced decomposition is critical for understanding stability and sensitivity. For dinitropyrazole-based materials, decomposition can be initiated by the cleavage of C-NO2 or N-NO2 bonds, or by hydrogen transfer. mdpi.comacs.org For instance, the thermal decomposition of a related compound, 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole, is thought to proceed through a consecutive mechanism involving a cyclic intermediate. researchgate.net Identifying the specific decomposition pathways for the 1-ethyl derivative is a key research goal.

Photochemistry : The response of dinitropyrazoles to ultraviolet or laser irradiation is a largely unexplored area that could reveal novel decomposition pathways or be relevant for laser-initiation applications.

Quantum chemistry methods are vital in this area, as they can be used to calculate the electronic structure and model reaction pathways, providing insights into why certain reactions are favored over others. osi.lvresearchgate.net

Synergistic Approaches in Material Design and Characterization

The performance of an energetic material is not solely dependent on its molecular structure but also on its solid-state properties (e.g., crystal packing, morphology) and its formulation with other components. A synergistic approach, combining molecular design with materials engineering, is essential for developing advanced energetic formulations.

Interdisciplinary opportunities in this area include:

Crystal Engineering : The way molecules of this compound pack in a crystal lattice significantly affects its density and sensitivity. Crystal engineering aims to control this packing through techniques like co-crystallization, where the energetic molecule is combined with a second, inert or energetic co-former to create a new crystalline solid with improved properties. umich.edu

Formulation Science : The properties of this compound can be modified by incorporating it into polymer-bonded explosives (PBXs) or melt-cast formulations. nih.gov Research into its compatibility and interaction with various binders, plasticizers, and other energetic materials is needed to optimize performance and safety.

Advanced Characterization : Utilizing advanced analytical techniques is crucial for understanding structure-property relationships. This includes using single-crystal X-ray diffraction to determine precise molecular and crystal structures, and employing techniques like atomic force microscopy (AFM) to probe mechanical properties at the nanoscale. univie.ac.atacs.org

Combinatorial Design : This approach involves the systematic combination of different molecular scaffolds (like the pyrazole ring) and functional groups (like nitro and ethyl groups) to rapidly generate large virtual libraries of potential energetic materials. acs.org This data-driven strategy, guided by predictive modeling, can accelerate the discovery of new high-performance compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.